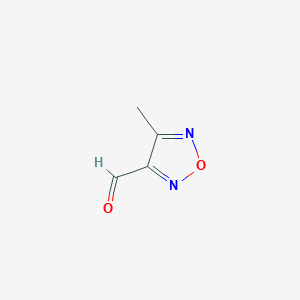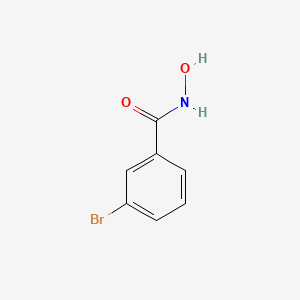
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
The compound "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," they do provide insights into the synthesis and properties of related pyrimidine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of thiazolo[4,5-d]pyrimidine derivatives involves the use of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups . Another study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using a one-pot, microwave-assisted process that condenses different reagents such as amino pyrimidinones, aldehydes, and urea . These methods highlight the versatility of pyrimidine chemistry and the potential for creating a wide array of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can significantly influence the chemical behavior of these compounds. The studies reviewed do not provide direct information on the molecular structure of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," but they do describe the structures of closely related compounds. For example, the synthesis of novel pyrrolo[2,3-d]pyrimidine-2,4-diones involves the introduction of substituents at specific positions on the pyrimidine ring, which can affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by the substituents attached to the ring. The papers describe various reactions, such as the interaction of betaine derivatives with sodium diethyldithiocarbamate to form new heterocyclic systems , and the condensation of aminomethylpyridine with 1,3-diones to synthesize substituted pyrroles . These reactions demonstrate the potential for pyrimidine derivatives to undergo a range of chemical transformations, which could be applicable to the synthesis and modification of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. While the papers do not directly address the properties of "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione," they do mention properties of related compounds. For example, certain thiazolo[4,5-d]pyrimidine derivatives exhibit antiviral activity and a cytotoxicity profile comparable to known antiviral drugs . These findings suggest that the physical and chemical properties of pyrimidine derivatives can be fine-tuned to achieve desired biological activities, which may also be true for the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- A practical method for synthesizing pharmaceutically interesting functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones was developed. This method is characterized by its water-mediated, catalyst-free nature, operational simplicity, and high atom-economy (Brahmachari et al., 2020).
Heterocyclic Compound Synthesis
- The substance has been used in the construction of substituted pyrimido[4,5-d]pyrimidones, showcasing its utility in creating diverse heterocyclic compounds (Hamama et al., 2012).
- It's also been involved in the efficient synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives in a one-pot process, highlighting its role in facilitating streamlined synthetic pathways (Bazgir et al., 2008).
Supramolecular Chemistry
- Research has explored its application in forming novel crown-containing hydrogen-bonded supramolecular assemblies. This indicates its potential in the field of molecular self-assembly and supramolecular structures (Fonari et al., 2004).
Multicomponent Reactions
- The compound has been utilized in multicomponent reactions (MCRs) for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs. This illustrates its role in the development of novel methodologies in organic synthesis (Shafi et al., 2020).
Antimicrobial Activity
- Some novel pyrimidine-2,4(1H,3H)-diones, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. This shows its potential application in developing new antimicrobial agents (Sharma et al., 2011).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Therefore, it’s plausible that 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione may interact with similar targets.
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives inhibit enzymes like tyrosine kinase and cyclin-dependent kinase (CDK4), which play crucial roles in cell proliferation and the cell cycle .
Biochemical Pathways
For instance, inhibition of tyrosine kinase and CDK4 can disrupt cell proliferation and the cell cycle .
Result of Action
Given the known activities of pyrimidine derivatives, it’s plausible that this compound could have effects such as inhibiting cell proliferation or modulating the cell cycle .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2,7H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHSZRSADZXZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572501 | |
| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221170-25-8 | |
| Record name | 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221170-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

